molecular formula C16H13ClN2O3 B2618785 N-(4-chlorobenzyl)-3-(3-nitrophenyl)acrylamide CAS No. 331462-23-8

N-(4-chlorobenzyl)-3-(3-nitrophenyl)acrylamide

Cat. No. B2618785
CAS RN: 331462-23-8
M. Wt: 316.74
InChI Key: HAIYIMXGZBLMBW-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-3-(3-nitrophenyl)acrylamide, commonly known as CNB-001, is a novel small molecule that has been the subject of extensive scientific research. This compound has been shown to possess potent neuroprotective properties, making it a promising candidate for the treatment of various neurodegenerative diseases.

Mechanism of Action

The neuroprotective effects of CNB-001 are thought to be mediated through several mechanisms, including the inhibition of oxidative stress, the modulation of inflammatory pathways, and the activation of neurotrophic factors. CNB-001 has also been shown to inhibit the aggregation of amyloid-beta peptides, which are a hallmark of Alzheimer's disease pathology.
Biochemical and Physiological Effects:
CNB-001 has been shown to have several biochemical and physiological effects that contribute to its neuroprotective properties. These include the upregulation of antioxidant enzymes, the inhibition of pro-inflammatory cytokines, and the activation of neurotrophic factors. CNB-001 has also been shown to improve mitochondrial function and enhance synaptic plasticity, which are critical processes for maintaining neuronal health.

Advantages and Limitations for Lab Experiments

One of the main advantages of CNB-001 is its potent neuroprotective properties, which make it a promising candidate for the treatment of various neurodegenerative diseases. CNB-001 has also been shown to have low toxicity and good bioavailability, which are important considerations for drug development. However, one limitation of CNB-001 is its relatively low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on CNB-001. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of CNB-001. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of CNB-001 in animal models and humans. Additionally, further studies are needed to elucidate the precise mechanisms of action of CNB-001 and to identify potential therapeutic targets for its use in various neurodegenerative diseases.

Synthesis Methods

CNB-001 can be synthesized using a multistep process that involves the reaction of 4-chlorobenzylamine with 3-nitrobenzaldehyde, followed by the addition of acryloyl chloride. The resulting product is then purified using column chromatography to obtain pure CNB-001.

Scientific Research Applications

CNB-001 has been extensively studied for its potential therapeutic applications in various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Several preclinical studies have shown that CNB-001 can protect neurons from oxidative stress, inflammation, and other pathological processes that contribute to neurodegeneration.

properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-14-7-4-13(5-8-14)11-18-16(20)9-6-12-2-1-3-15(10-12)19(21)22/h1-10H,11H2,(H,18,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIYIMXGZBLMBW-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[(4-chlorophenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.